C3bot(154-182)

Neuronal regeneration Cellular selectivity Glial scar formation

C3bot(154-182) is a neuron-selective, transferase-deficient peptide that reduces active RhoA without ADP-ribosylation, avoiding glial activation seen with full-length C3bot. Essential for isolating neuronal effects in co-cultures and in vivo CNS injury models. Not substitutable with ROCK inhibitors (e.g., Y-27632) or enzymatic C3bot. Ideal for spinal cord injury and axon regeneration studies.

Molecular Formula C137H221N37O40S
Molecular Weight 3058.5 g/mol
Cat. No. B599162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3bot(154-182)
SynonymsC3bot (154-182)
Molecular FormulaC137H221N37O40S
Molecular Weight3058.5 g/mol
Structural Identifiers
InChIInChI=1S/C137H221N37O40S/c1-19-72(11)108(170-125(202)91(57-80-38-40-82(179)41-39-80)155-103(182)62-147-111(188)74(13)150-116(193)84(34-25-27-48-139)158-127(204)96(64-175)156-104(183)63-148-115(192)83(33-24-26-47-138)157-113(190)77(16)153-131(208)107(141)71(9)10)132(209)167-95(59-106(186)187)135(212)174-51-30-37-100(174)130(207)171-109(73(12)20-2)133(210)169-97(65-176)126(203)152-76(15)114(191)162-92(56-79-31-22-21-23-32-79)121(198)151-75(14)112(189)146-61-102(181)154-86(42-44-101(140)180)118(195)163-89(53-68(3)4)122(199)159-87(43-45-105(184)185)119(196)160-88(46-52-215-18)120(197)164-90(54-69(5)6)123(200)166-94(55-70(7)8)134(211)173-50-29-36-99(173)129(206)161-85(35-28-49-145-137(142)143)117(194)165-93(58-81-60-144-67-149-81)124(201)168-98(66-177)128(205)172-110(78(17)178)136(213)214/h21-23,31-32,38-41,60,67-78,83-100,107-110,175-179H,19-20,24-30,33-37,42-59,61-66,138-139,141H2,1-18H3,(H2,140,180)(H,144,149)(H,146,189)(H,147,188)(H,148,192)(H,150,193)(H,151,198)(H,152,203)(H,153,208)(H,154,181)(H,155,182)(H,156,183)(H,157,190)(H,158,204)(H,159,199)(H,160,196)(H,161,206)(H,162,191)(H,163,195)(H,164,197)(H,165,194)(H,166,200)(H,167,209)(H,168,201)(H,169,210)(H,170,202)(H,171,207)(H,172,205)(H,184,185)(H,186,187)(H,213,214)(H4,142,143,145)/t72-,73-,74-,75-,76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,107-,108-,109-,110-/m0/s1
InChIKeyCOZZQWVNMFWMBN-QMBBDSMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3bot(154-182) Peptide Procurement: Baseline Profile and Chemical Identity


C3bot(154-182) (CAS 1246280-79-4) is a 29-amino acid synthetic peptide fragment derived from the C-terminal region of the Clostridium botulinum C3 exoenzyme. This linear peptide (sequence: VAKGSKAGYIDPISAFAGQLEMLLPRHST) has a molecular weight of 3058.54 g/mol and a molecular formula of C₁₃₇H₂₂₁N₃₇O₄₀S [1]. Unlike the full-length C3bot enzyme, C3bot(154-182) is transferase-deficient and exerts its neurotrophic effects through a non-enzymatic mechanism, specifically by reducing levels of active neuronal RhoA without ADP-ribosyltransferase activity [1][2]. The peptide is soluble in water (up to 5 mg/mL) and is typically supplied as a white lyophilized solid for research applications in neuronal regeneration, cytoskeletal dynamics, and cell signaling [3].

Why Generic Rho Inhibitors Cannot Replace C3bot(154-182) in Neuronal Regeneration Studies


Procurement specialists and researchers cannot interchangeably substitute generic Rho pathway inhibitors (e.g., Y-27632, Rhosin, CCG-1423) or even full-length C3bot for C3bot(154-182). These alternatives either act on different molecular targets (ROCK kinases vs. RhoA protein), utilize fundamentally different mechanisms (enzymatic ADP-ribosylation vs. non-enzymatic RhoA downregulation), or exhibit divergent cellular selectivity profiles that critically impact experimental outcomes [1][2]. Most critically, full-length C3bot acts on both neurons and glial cells (potentially inducing inflammation and glial scar formation), whereas C3bot(154-182) is neuron-selective and inert on glial cells, a distinction essential for isolating neuronal regenerative effects without confounding glial responses [1][3]. The quantitative evidence below substantiates why C3bot(154-182) is not a generic commodity but a precision tool with specific, verifiable differentiation.

Quantitative Differentiation of C3bot(154-182): A Procurement-Focused Evidence Guide


Neuron-Selective Activity: C3bot(154-182) Does Not Act on Glial Cells, Unlike Full-Length C3bot

C3bot(154-182) exhibits exclusive activity on neurons and is inert on glial cells (astrocytes and microglia). In contrast, full-length C3bot induces pro-inflammatory responses and glial scar formation in astrocyte and microglial cultures. This selective neuronal action eliminates confounding glial effects in neuroregeneration studies [1][2].

Neuronal regeneration Cellular selectivity Glial scar formation

Non-Enzymatic Mechanism: C3bot(154-182) Reduces Active RhoA Without ADP-Ribosylation

C3bot(154-182) reduces levels of active neuronal RhoA through a non-enzymatic mechanism, as demonstrated by pull-down experiments. Full-length C3bot, in contrast, inactivates RhoA via enzymatic ADP-ribosylation [1][2]. This mechanistic divergence is functionally significant, as ADP-ribosyltransferase activity is not essential for the neurotrophic effects [3].

RhoA signaling Mechanism of action Enzymatic vs. non-enzymatic

In Vivo Functional Recovery: C3bot(154-182) Improves Locomotor Function in Spinal Cord Injury Models

In a mouse model of spinal cord injury (compression or dorsal hemisection), treatment with C3bot(154-182) resulted in significantly improved locomotor restoration as assessed by the open-field Basso Mouse Scale (BMS) and Rotarod treadmill tests [1]. These in vivo functional improvements were accompanied by enhanced regenerative growth of corticospinal tract (CST) and raphespinal fibers, confirmed by anterograde tracing [1].

Spinal cord injury Functional recovery In vivo efficacy

Neurite Outgrowth on Inhibitory Substrates: C3bot(154-182) Overcomes Growth-Inhibitory Environments

C3bot(154-182) stimulates enhanced axon outgrowth of alpha-motoneurons and hippocampal neurons cultivated on growth-inhibitory substrates, conditions that mimic the inhibitory environment of the injured central nervous system [1]. This contrasts with some small-molecule Rho/ROCK inhibitors that may show reduced efficacy on inhibitory matrices.

Axon regeneration Inhibitory substrates CNS injury

Submicromolar Potency: C3bot(154-182) Promotes Neuronal Outgrowth at Low Concentrations

C3bot(154-182) promotes both axonal and dendritic growth and branching of hippocampal neurons at submicromolar concentrations [1]. While the exact EC50 value is not reported in the available abstracts, the submicromolar activity range is comparable to the neurotrophic effects of full-length C3bot and is orders of magnitude more potent than some alternative Rho inhibitors (e.g., Rhosin effective at 30 μM in some assays) .

Potency Dose-response Neuronal outgrowth

Optimal Research Applications for C3bot(154-182) Based on Quantitative Differentiation


Neuron-Specific RhoA Modulation in Mixed CNS Cultures

When studying RhoA-dependent processes in complex CNS environments containing both neurons and glia, C3bot(154-182) is the preferred tool due to its exclusive neuronal activity. Unlike full-length C3bot, which activates astrocytes and microglia, C3bot(154-182) allows researchers to isolate neuronal RhoA effects without confounding glial inflammatory responses or scar formation [1][2]. This is particularly valuable in organotypic slice cultures and co-culture systems where maintaining physiological glial-neuronal interactions is essential.

Preclinical Spinal Cord Injury and CNS Trauma Models

For in vivo studies of CNS trauma and spinal cord injury, C3bot(154-182) offers demonstrated functional efficacy in improving locomotor recovery and promoting regenerative growth of descending fiber tracts (corticospinal and raphespinal) [1]. Its ability to stimulate axon outgrowth on inhibitory substrates makes it especially suitable for models where overcoming the growth-inhibitory CNS environment is critical [1]. The non-enzymatic mechanism also reduces potential toxicity concerns associated with enzymatic ADP-ribosylation.

Mechanistic Studies of RhoA-Dependent Neurotrophic Signaling

C3bot(154-182) is an ideal tool for dissecting RhoA-dependent neurotrophic pathways without the confounding variable of enzymatic ADP-ribosyltransferase activity. Since the peptide reduces active RhoA through a non-enzymatic mechanism, researchers can attribute observed effects specifically to RhoA protein level modulation rather than broader ADP-ribosylation events [1][2]. This cleaner mechanistic profile simplifies pathway analysis and enhances reproducibility across experiments.

High-Throughput Screening for Neuroregenerative Compounds

The submicromolar potency and synthetic peptide nature of C3bot(154-182) make it suitable as a positive control or benchmark compound in high-throughput screening assays for novel neuroregenerative agents. Its defined sequence and consistent activity across hippocampal and motoneuron cultures provide a reliable reference standard for comparing new chemical entities targeting RhoA-mediated neurite outgrowth [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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